molecular formula C15H16N2O4S B2635631 Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate CAS No. 155266-96-9

Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate

Cat. No. B2635631
CAS RN: 155266-96-9
M. Wt: 320.36
InChI Key: VCXUJZJMURAMLH-UHFFFAOYSA-N
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Description

“Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate” is a chemical compound with the molecular formula C15H16N2O4S . It has a molecular weight of 320.36 .


Molecular Structure Analysis

The InChI code for a similar compound, methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate, is 1S/C15H15ClN2O4S/c1-22-15(21)14-18-11(8-23-14)13(20)17(7-12(18)19)6-9-2-4-10(16)5-3-9/h2-5,11,14H,6-8H2,1H3 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Formation

The chemical compound Methyl 7-benzyl-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate and its related derivatives play a crucial role in the synthesis of various heterocyclic compounds. For instance, the direct arylation method is highlighted for its efficiency in forming (hetero)aryl–aryl systems through C–H bond cleavage, proving beneficial for synthesizing heterocyclic systems containing thiazolo[3,4-a]pyrazine derivatives. This approach offers several advantages, including cost reduction, time efficiency, and minimal waste, thus contributing significantly to the field of chemical synthesis and heterocyclic compound development (Kazzouli, Brahmi, & Guillaumet, 2015).

properties

IUPAC Name

methyl 7-benzyl-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-15(20)14-17-11(9-22-14)13(19)16(8-12(17)18)7-10-5-3-2-4-6-10/h2-6,11,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXUJZJMURAMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1N2C(CS1)C(=O)N(CC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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